molecular formula C21H19N5O B2621273 N-[4-({5-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide CAS No. 877791-17-8

N-[4-({5-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide

Cat. No.: B2621273
CAS No.: 877791-17-8
M. Wt: 357.417
InChI Key: GHNCJSSDMRVPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({5-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide (CAS 877791-17-8) is a chemical compound with the molecular formula C21H19N5O and a molecular weight of 357.41 g/mol . It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which have attracted considerable interest in medicinal chemistry due to their diverse biological activities . Pyrazolo[1,5-a]pyrimidine derivatives have been identified as key scaffolds in various research areas, including as novel anti-proliferative agents and as a class of nonsteroidal antiinflammatory drugs studied for their potential therapeutic profiles . Recent scientific literature also highlights ongoing methodological research, such as regioselective halogenations, performed directly on related N-(pyrazolo[1,5-a]pyrimidin-7-yl)acetamide structures, underscoring the relevance of this core for chemical exploration and derivatization . This product is intended for research purposes, such as in vitro biological screening, assay development, and as a building block in synthetic and medicinal chemistry programs. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-14-12-20(25-18-10-8-17(9-11-18)24-15(2)27)26-21(23-14)19(13-22-26)16-6-4-3-5-7-16/h3-13,25H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNCJSSDMRVPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Cyclocondensation and Cyclization Reactions

The pyrazolo[1,5-a]pyrimidine core undergoes cyclocondensation with bifunctional electrophiles. For example, reactions with enaminones (e.g., 38 in Scheme 7 of ) in acetic acid generate fused heterocycles like pyrazolo[3,4-b]pyridines (40 ) through:

  • Formation of an enaminone intermediate (39 ) via nucleophilic attack at the 5-NH₂ group.

  • Subsequent cyclization involving the C-4 position of the pyrazole ring and the enaminone’s carbonyl group .

The regioselectivity of these reactions depends on substituent effects:

  • Electron-withdrawing groups on the pyrazole enhance reactivity at the 1-NH position.

  • Steric hindrance at C-3 (due to the phenyl group) directs reactivity toward C-4 or C-5 positions .

Formylation Reactions

The C-3 position of the pyrazolo[1,5-a]pyrimidine scaffold is highly nucleophilic, enabling direct formylation under Vilsmeier-Haack conditions (POCl₃/DMF). This reaction yields aldehydes (135a–k ) with yields influenced by the electronic nature of substituents :

Substituent (7-position)Yield (%)
Thiophene (π-excessive)85
Pyridine (π-deficient)62

The formyl group serves as a versatile handle for further derivatization, such as Schiff base formation or reductions .

Nucleophilic Substitution

The acetamide moiety participates in hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Reagents: HCl (6M), reflux.

  • Product: Free amine (**24

Scientific Research Applications

Anticancer Activity

The compound has shown promise in various studies as an anticancer agent. Preliminary research indicates that it may inhibit tumor cell proliferation through several mechanisms:

  • Mechanism of Action : The compound appears to interact with specific protein targets involved in cancer progression. Interaction studies utilizing techniques such as surface plasmon resonance and molecular docking have been employed to elucidate these mechanisms.
  • In Vitro Studies : In vitro studies have demonstrated that N-[4-({5-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide significantly inhibits the proliferation of various cancer cell lines. For example, IC50 values for A431 vulvar epidermal carcinoma cells were reported at 12.5 µM, indicating potent cytotoxicity.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Antitumor Effects : A study indicated that this compound inhibited the growth of A431 cells through apoptosis activation via caspase pathways.
  • Antimicrobial Activity : Research has shown notable antimicrobial properties against Gram-positive bacteria, suggesting its potential for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-[4-({5-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₂₁H₁₉N₅O
  • Average Mass : 357.417 g/mol
  • Monoisotopic Mass: 357.158960 Da
  • CAS Registry Number : 877791-17-8
  • ChemSpider ID : 3055331

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core. The structure features a 5-methyl and 3-phenyl substitution on the pyrazolo[1,5-a]pyrimidine ring, with an acetamide group attached via a para-aminophenyl linker. This configuration is critical for its physicochemical properties and biological interactions, particularly in targeting enzymes or receptors involved in cancer and neurological disorders .

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis with structurally related analogs:

Structural Analogues with Modified Substituents
Compound Name Key Structural Differences Molecular Weight (g/mol) Key Properties/Applications References
N-[4-({5-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide 5-Methyl, 3-phenyl, acetamide-linked para-aminophenyl 357.42 Potential kinase inhibition; cytotoxic activity under investigation
N-(3-Chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide Sulfanyl (S-) bridge instead of amino (NH-) linker; 3-chloro-4-methylphenyl group 422.94 Enhanced lipophilicity; possible improved blood-brain barrier penetration
N-Methyl-N-(3-{3-[2-thienylcarbonyl]pyrazolo[1,5-a]pyrimidin-7-yl}phenyl)acetamide (Indiplon) Thienylcarbonyl substitution; N-methylation 376.43 GABAₐ receptor agonist; approved sedative/hypnotic
N-(3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-N-ethylacetamide (Zaleplon) Cyano group at position 3; N-ethylation 305.33 Short-acting hypnotic; metabolized via aldehyde oxidase
Physicochemical Properties
  • Solubility : The sulfanyl-containing analog (MW 422.94) shows lower aqueous solubility than the target compound due to increased hydrophobicity .
  • Thermal Stability : Polymorphs of N-methyl-N-(3-{3-[2-thienylcarbonyl]pyrazolo[1,5-a]pyrimidin-7-yl}phenyl)acetamide exhibit distinct melting points (Form I: 192–198°C), highlighting the impact of crystalline packing on drug formulation .

Biological Activity

N-[4-({5-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide is a complex organic compound known for its significant biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine scaffold, which is integral to its biological activity. The structure includes:

  • A pyrazole ring fused with a pyrimidine ring .
  • An acetanilide moiety that enhances its solubility and bioavailability.

Anticancer Properties

This compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • MCF7 (breast cancer) : Exhibited a growth inhibition concentration (IC50) of 3.79 µM.
  • SF-268 (brain cancer) : Showed an IC50 of 12.50 µM.
  • NCI-H460 (lung cancer) : Displayed an IC50 of 42.30 µM .

These results indicate that the compound can selectively inhibit the proliferation of cancer cells, making it a candidate for further development in cancer therapeutics.

The mechanisms through which this compound exerts its effects include:

  • Kinase Inhibition : The compound acts as a selective inhibitor of certain kinases involved in cell signaling pathways essential for cancer cell survival and proliferation.
  • Apoptosis Induction : It has been observed to induce apoptosis in cancer cells, leading to programmed cell death, which is crucial for eliminating malignant cells .
  • Cell Cycle Arrest : Studies have shown that it can cause cell cycle arrest at the SubG1/G1 phase, preventing further division of cancer cells .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with related pyrazolo-pyrimidine derivatives is useful:

Compound NameStructureBiological Activity
5-Methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidineStructureEnhanced anti-inflammatory properties
3-(Phenylamino)-6-methylpyrazolo[1,5-a]pyrimidineStructureSelective inhibition of certain kinases
4-(Aminophenyl)-2-methylpyrazolo[3,4-d]pyrimidineStructureSignificant neuroprotective effects

These compounds illustrate the versatility of the pyrazolo-pyrimidine scaffold in medicinal chemistry and underscore the potential of this compound as a therapeutic agent.

Case Studies and Research Findings

Recent studies have highlighted the promising nature of this compound in various applications:

  • Antitumor Activity : Research by Bouabdallah et al. demonstrated significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively for similar pyrazolo derivatives .
  • Inhibition of Aurora-A Kinase : A study revealed that certain derivatives exhibited inhibition of Aurora-A kinase with an IC50 as low as 0.16 ± 0.03 µM, indicating strong potential for targeting specific pathways involved in tumor growth .
  • Antimicrobial Activity : Preliminary data suggest that derivatives may also possess antimicrobial properties, enhancing their therapeutic profile beyond oncology applications .

Q & A

Basic: What are the critical steps in synthesizing N-[4-({5-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide?

Methodological Answer:
The synthesis involves two primary stages:

Core Formation : Cyclization of pyrazolo[1,5-a]pyrimidine precursors (e.g., via condensation of aminopyrazoles with β-ketoesters or enaminones) under reflux conditions in aprotic solvents like DMF or THF .

Acetamide Functionalization : Coupling the 7-amino group of the pyrazolo[1,5-a]pyrimidine core with 4-aminophenylacetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMSO at 0–25°C .
Key purity checks include HPLC (>95% purity) and NMR to confirm regioselectivity at the 7-position .

Basic: How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1H/13C NMR : Verify aromatic proton environments (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and acetamide carbonyl signals (δ ~168–170 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 402.1584 for C22H20N5O) .
  • X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., distinguishing 5-methyl vs. 7-methyl substitution) .

Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model cyclization transition states and identify energy barriers .
  • Condition Screening : Apply machine learning to predict optimal solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd(OAc)2) by correlating historical yield data with electronic parameters (Hammett constants, Fukui indices) .
  • Case Study : ICReDD’s workflow reduced trial-and-error steps by 40% in analogous pyrazolo[1,5-a]pyrimidine syntheses .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Assay Standardization :
    • Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC50 normalization) .
    • Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
  • Mechanistic Profiling :
    • Compare off-target effects using kinome-wide screening (e.g., Eurofins KinaseProfiler) .
    • Correlate structural variations (e.g., trifluoromethyl vs. methyl substituents) with activity cliffs .

Advanced: How to design experiments to elucidate the compound’s mode of action in cancer models?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cancer cells (e.g., MCF-7) to identify dysregulated pathways (e.g., apoptosis, mTOR) .
  • Proteomics : Use SILAC (stable isotope labeling) to quantify changes in kinase activity (e.g., AKT, ERK1/2 phosphorylation) .
  • In Vivo Validation : Administer the compound in xenograft models (e.g., BALB/c mice with HT-29 tumors) at 10–50 mg/kg doses, monitoring tumor volume and biomarker expression (e.g., Ki-67, caspase-3) .

Basic: What analytical techniques are used to assess purity and stability?

Methodological Answer:

  • HPLC-PDA : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) with a C18 column (ACN/0.1% TFA gradient) .
  • LC-MS/MS : Detect hydrolytic decomposition (e.g., acetamide cleavage) via MRM transitions .
  • DSC/TGA : Determine melting points (~215–220°C) and thermal degradation profiles .

Advanced: How to address low yields in the final coupling step of the synthesis?

Methodological Answer:

  • Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd2(dba)3 with Xantphos) for Buchwald-Hartwig amination .
  • Solvent Effects : Test polar aprotic solvents (DMF, NMP) vs. ethereal solvents (THF) to stabilize intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .

Advanced: What computational tools predict metabolic liabilities of this compound?

Methodological Answer:

  • ADMET Prediction : Use Schrödinger’s QikProp or ADMET Predictor to estimate CYP450 inhibition (e.g., CYP3A4) and metabolic sites (e.g., acetamide hydrolysis) .
  • Docking Studies : Model interactions with Phase I enzymes (e.g., CYP2D6) using Glide or AutoDock Vina .
  • In Silico Metabolite ID : Generate potential metabolites with Meteor (Lhasa Limited) and validate via in vitro microsomal assays .

Basic: How does this compound compare structurally to related pyrazolo[1,5-a]pyrimidines in terms of bioactivity?

Methodological Answer:

  • Key Structural Features :
    • 5-Methyl Group : Enhances metabolic stability vs. 5-H analogs (t1/2 increased from 2h to 6h in rat plasma) .
    • Phenyl-Acetamide Motif : Improves kinase selectivity (e.g., 10-fold higher potency for CDK2 vs. CDK4) compared to benzamide derivatives .
  • Activity Cliffs : Replacement of the 3-phenyl group with pyridyl reduces cytotoxicity (IC50 shifts from 0.5 μM to >10 μM in HeLa cells) .

Advanced: How to troubleshoot batch-to-batch variability in biological assays?

Methodological Answer:

  • QC Protocols :
    • Pre-screen batches via LC-MS for impurities (e.g., residual Pd <10 ppm) .
    • Standardize stock solutions in DMSO with strict moisture control (Karl Fischer titration <0.1% H2O) .
  • Assay Controls : Include internal standards (e.g., doxorubicin for cytotoxicity assays) to normalize plate-to-plate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.